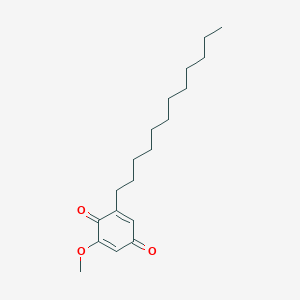

6-Dodecyl-2-methoxy-1,4-benzoquinone

Description

Structure

3D Structure

Properties

CAS No. |

4075-01-8 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-17(20)15-18(22-2)19(16)21/h14-15H,3-13H2,1-2H3 |

InChI Key |

BCIBKWCJOCMBSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

Other CAS No. |

4075-01-8 |

Synonyms |

6-DMBQ 6-dodecyl-2-methoxy-1,4-benzoquinone |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Total Synthesis of 6-Dodecyl-2-methoxy-1,4-benzoquinone and Analogues

The total synthesis of this compound and related structures can be accomplished via several established pathways, often starting from simple, commercially available precursors.

Multi-step synthesis provides a reliable, albeit often lengthy, approach to constructing complex benzoquinones. A common strategy involves the transformation of readily available aromatic compounds through a sequence of reactions including halogenation, substitution, and oxidation.

One illustrative pathway for a related analogue, 2,6-dimethoxy-1,4-benzoquinone (B191094), begins with inexpensive aniline. researchgate.net This four-step sequence involves:

Bromination: Aniline is converted to 2,4,6-tribromoaniline. researchgate.net

Deamination: The amino group is removed to yield 1,3,5-tribromobenzene. researchgate.net

Methoxylation: The bromo-substituents are replaced with methoxy (B1213986) groups using sodium methoxide (B1231860) in the presence of a copper catalyst to form 1,3,5-trimethoxybenzene. researchgate.net

Oxidation: The final oxidation step affords 2,6-dimethoxy-1,4-benzoquinone in high yield. researchgate.net

A more direct route to 2-alkyl-6-methoxy-1,4-benzoquinones starts from 3,5-dimethoxybenzaldehyde. sioc-journal.cn This synthesis involves a Grignard reaction to introduce the alkyl chain, followed by selective demethylation, Huang-Minglong reduction, and a final Teuber oxidizing reaction to furnish the target benzoquinone. sioc-journal.cn Other precursors like 2,5-dihydroxy-1,4-benzoquinone (B104904) are also utilized in organocatalytic reductive coupling (OrgRC) reactions with various aldehydes to produce a library of biologically active natural products and their analogues, such as embelin (B1684587) and rapanone. rsc.org The versatility of 1,4-benzoquinone (B44022) as a starting material is further demonstrated in its use for synthesizing more complex heterocyclic structures like 2-substituted-6-hydroxy and 6-methoxy benzothiazoles. researchgate.net

Table 1: Comparison of Precursors for Benzoquinone Synthesis

| Precursor | Key Intermediate(s) | Target Analogue Class | Reference |

| Aniline | 2,4,6-tribromoaniline, 1,3,5-trimethoxybenzene | 2,6-dialkoxy-1,4-benzoquinones | researchgate.net |

| 3,5-Dimethoxybenzaldehyde | 3,5-dimethoxyphenylalkylketones | 2-alkyl-6-methoxy-1,4-benzoquinones | sioc-journal.cn |

| 2,5-Dihydroxy-1,4-benzoquinone | N/A (Direct coupling) | 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones | rsc.org |

| 1,4-Benzoquinone | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate | 6-hydroxy/methoxy benzothiazoles | researchgate.net |

Modern catalytic methods offer efficient and selective pathways for C-C bond formation on the benzoquinone ring. Palladium catalysis, in particular, has been extensively studied for the functionalization of quinones. acs.orgacs.orgnih.gov Benzoquinone itself often plays a crucial role in these reactions, not just as a substrate but as a ligand or an electron-transfer mediator. acs.orgacs.orgchinesechemsoc.org For instance, in palladium-catalyzed aerobic oxidative reactions, benzoquinone can act as a direct redox mediator between molecular oxygen and the palladium catalyst. chinesechemsoc.org

Mechanistic studies reveal that in palladium-catalyzed oxidative cross-coupling of arenes, the reaction often proceeds through C-H activation followed by a benzoquinone-promoted reductive elimination to form the cross-coupled product. acs.orgacs.orgnih.gov This approach allows for high chemoselectivity in forming cross-coupled products over homo-coupled ones. acs.org

Beyond palladium, other catalytic systems have been developed. A notable method involves the direct C–H functionalization of quinones with a wide range of alkyl- and arylboronic acids using catalytic silver(I) nitrate (B79036) and a persulfate co-oxidant. nih.gov This reaction is scalable and proceeds under mild conditions in an open flask. nih.gov For the synthesis of trimethyl-1,4-benzoquinone, an intermediate for Vitamin E, homogeneous catalysts like Mo-V-phosphoric heteropoly acids have been used for the oxidation of 2,3,6-trimethylphenol. davidpublisher.com

Derivatization Chemistry for Structural Modification

The this compound core can be chemically modified to create a diverse range of analogues. These modifications typically target the quinone ring for the introduction of new functional groups or the alteration of existing ones.

The introduction and modification of alkyl and alkoxy side chains are fundamental strategies in derivatizing benzoquinones.

Alkyl Group Incorporation: Direct C-H functionalization is a powerful tool for installing alkyl groups onto a pre-formed quinone ring. The reaction of various quinones with alkylboronic acids, catalyzed by silver(I) nitrate, provides a straightforward method for this transformation. nih.gov This method has been successfully applied to couple complex fragments, including a steroid derivative, to a benzoquinone core. nih.gov Another approach is the organocatalytic reductive coupling (OrgRC) of hydroxy-1,4-benzoquinones with aliphatic aldehydes, which has been used to create a library of 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones. rsc.org

Alkoxy Group Incorporation: Alkoxy groups are typically introduced via nucleophilic aromatic substitution on a halogenated precursor. As seen in the synthesis starting from aniline, bromo-groups on a benzene (B151609) ring can be displaced by methoxy groups using sodium methoxide with copper catalysis. researchgate.net Hydroxylated derivatives of dimethoxy-1,4-benzoquinone can also be formed under alkaline conditions, where methoxy groups are substituted by hydroxyl groups. nih.gov

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups is a critical challenge in benzoquinone chemistry.

Regioselectivity: In palladium-catalyzed cross-coupling reactions, selectivity often favors the least sterically hindered position on the arene coupling partner. acs.org The direct deprotonative functionalization of heteroarenes, followed by trapping with a zinc complex, allows for C-2-selective reactions while suppressing competing side reactions. acs.org The orientation of nucleophilic addition to monosubstituted p-benzoquinones is a classical consideration in determining the final product isomer. researchgate.net

Stereoselectivity: Stereocontrol is crucial when creating chiral centers during derivatization. For example, the synthesis of benzo[a]quinolizidines can be achieved with excellent stereoselectivity through a sequence of catalytic reactions, including an aerobic DDQ-catalyzed allylation and a palladium-catalyzed reductive cyclization. acs.org The stereochemical outcome can be influenced by substituents on the reacting molecules. acs.org In another example, benzoquinone-derived N-tert-butanesulfinyl imines undergo highly diastereoselective 1,2-addition reactions with organometallic reagents, providing a route to enantiomerically enriched 4-aminocyclohexadienones. rsc.org

The versatile reactivity of the benzoquinone scaffold enables the creation of a wide array of novel analogues with diverse structural features.

Table 2: Examples of Novel Benzoquinone Analogue Synthesis

| Starting Material | Reagent(s)/Reaction Type | Novel Analogue Class | Reference |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Aryl amines | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | academicjournals.org |

| 2,6-Dimethoxy-1,4-benzoquinone | Alkaline conditions | Poly-hydroxyl-derivatives | nih.gov |

| ortho-Benzoquinone monohemiaminal | Electron-deficient alkenes (Diels-Alder) | Chiral fused ring systems | researchgate.net |

| Benzo[f]quinoline salts | Alkyne dipolarophiles ([3+2] cycloaddition) | Fused pyrrolobenzo[f]quinolinium cycloadducts | nih.gov |

These strategies highlight the modularity of benzoquinone chemistry. For instance, coupling 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines leads to the formation of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives. academicjournals.org In a different approach, treating 2,6-dimethoxy-1,4-benzoquinone under alkaline conditions can generate poly-hydroxylated analogues. nih.gov More complex fused-ring systems can be accessed through cycloaddition reactions, such as the Diels-Alder reaction of chiral ortho-benzoquinone monohemiaminals or the [3+2] dipolar cycloaddition of benzo[f]quinolinium ylides. researchgate.netnih.gov

Enzymatic and Biotechnological Production Approaches (e.g., microbial synthesis, fermentation)

The biotechnological production of this compound is an area of emerging research, with current strategies primarily focusing on enzymatic and fermentation-based methods to synthesize related benzoquinone structures. While direct microbial synthesis of this compound has not been extensively documented, analogous processes for similar compounds pave the way for future developments. The primary routes explored involve the enzymatic release of methoxy-benzoquinones from natural precursors and the potential application of oxidative enzymes like laccases for derivatization.

Microbial Fermentation for Methoxy-Benzoquinone Production

A significant biotechnological approach for producing methoxy-benzoquinones involves the fermentation of wheat germ. nih.gov Wheat germ is a natural reservoir of glycosylated, non-active forms of 2-methoxy-benzoquinone (2-MBQ) and 2,6-dimethoxy-benzoquinone (2,6-DMBQ). nih.govresearchgate.net Certain microorganisms, particularly lactic acid bacteria and yeasts, possess β-glucosidase enzymes capable of cleaving the glycosidic bonds, thereby releasing the free, bioactive quinones. researchgate.net

Studies have demonstrated that sourdough fermentation of wheat germ using selected strains of lactic acid bacteria, such as Lactobacillus plantarum and Lactobacillus rossiae, can significantly increase the concentration of free 2-methoxy-benzoquinone and 2,6-dimethoxy-benzoquinone. nih.govresearchgate.net For instance, after fermentation with L. plantarum LB1 and L. rossiae LB5, the concentration of 2-methoxy-benzoquinone in wheat germ was found to increase from approximately 0.082 mg/g to 0.415 mg/g. nih.gov Similarly, co-fermentation with Lactobacillus zeae and the yeast Pichia pijperi has been shown to enhance the release of these compounds, with mixed cultures yielding higher concentrations of 2-MBQ than pure cultures. researchgate.net This process represents a viable and established biotechnological method for producing the core structure of the target compound.

Interactive Table: Microbial Production of Methoxy-Benzoquinones from Wheat Germ

| Microorganism(s) | Precursor Source | Key Enzyme | Product(s) | Fold Increase (approx.) | Reference |

| Lactobacillus plantarum LB1 & Lactobacillus rossiae LB5 | Wheat Germ | β-glucosidase | 2-methoxy-benzoquinone | 5x | nih.gov |

| Lactobacillus plantarum LB1 & Lactobacillus rossiae LB5 | Wheat Germ | β-glucosidase | 2,6-dimethoxy-benzoquinone | 7x | nih.gov |

| Lactobacillus zeae | Wheat Germ | β-glucosidase | 2-methoxy-benzoquinone | - | researchgate.net |

| Lactobacillus zeae & Pichia pijperi (mixed culture) | Wheat Germ | β-glucosidase | 2-methoxy-benzoquinone | 1.6x (vs. pure culture) | researchgate.net |

Potential of Laccase-Mediated Synthesis

Laccases are a class of multicopper oxidase enzymes that hold considerable promise for the synthesis and derivatization of phenolic compounds, including benzoquinones. rsc.org These enzymes catalyze the one-electron oxidation of a wide range of substrates, particularly phenols, using molecular oxygen as the oxidant and producing water as the only byproduct, which aligns with the principles of green chemistry. nih.gov

The mechanism involves the formation of radical intermediates from phenolic substrates. nih.gov These radicals can then undergo non-enzymatic coupling reactions to form a variety of new molecules. nih.govnih.gov Laccases have been successfully used in domino reactions, for instance, to synthesize highly substituted p-benzoquinones by reacting hydroquinones with other molecules. scilit.com The enzyme first oxidizes the hydroquinone (B1673460) to a quinone, which can then undergo further reactions like Michael additions. nih.govacs.org

While the direct laccase-mediated synthesis of this compound has not been specifically reported, the existing literature strongly supports its theoretical feasibility. Such a process could potentially involve the laccase-mediated oxidation of a 2-methoxy-hydroquinone precursor, followed by a reaction to introduce the dodecyl side chain. The broad substrate specificity of some laccases suggests that they could be adapted for such alkylation reactions, although this remains an area for further research. nih.gov

Natural Occurrence, Isolation, and Biosynthetic Pathways

Natural Sources and Distribution of Alkyl-Methoxy-Benzoquinones

Alkyl-methoxy-benzoquinones are not confined to a single domain of life; they are found in both the plant kingdom and among various microorganisms. Their distribution across different species highlights their diverse ecological roles and biosynthetic evolution.

A number of plant species have been identified as sources of alkyl-methoxy-benzoquinones. These compounds are often localized in specific tissues, such as leaves, rhizomes, or stems, where they may play a role in defense or other physiological processes.

Averrhoa carambola (Star Fruit): The leaves and fruits of the star fruit tree are known to contain a variety of bioactive compounds, including benzoquinones and their glycosides. nih.govresearchgate.net Phytochemical investigations of Averrhoa carambola have led to the isolation of several flavonoids and other phenolic compounds. scielo.brnih.gov While the presence of the broader class of benzoquinones is established, the specific isolation of 6-dodecyl-2-methoxy-1,4-benzoquinone from this species is not explicitly detailed in the reviewed literature.

Iris species: The rhizomes of various Iris species are a rich source of alkylated p-benzoquinones. researchgate.net For instance, a novel compound, 3-[(z)-12'-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone, was isolated from the hexane (B92381) extract of Iris kumaonensis rhizomes. nih.gov Further studies on Iris kumaonensis have yielded several other alkylated p-benzoquinones, collectively named irisoquins. nih.gov Additionally, 2-methoxy-6-pentadecyl-1,4-benzoquinone has been isolated from the seed oils of Iris pseudacorus, Iris missouriensis, and Iris sibirica. medchemexpress.com

Populus tremula (Aspen): While research into the chemical constituents of Populus tremula is extensive, the direct isolation of this compound has not been a primary focus of the available literature.

Aegiceras corniculatum (Black Mangrove): The stems and twigs of this mangrove plant have been a source for the isolation of several new alkylated benzoquinones. nih.govresearchgate.net Compounds such as 2-hydroxy-5-ethoxy-3-nonyl-1,4-benzoquinone and 5-O-butyl-embelin have been identified, showcasing the structural diversity of benzoquinones within this species. nih.gov

The following table summarizes the alkyl-methoxy-benzoquinones and related compounds isolated from the aforementioned plant species.

| Plant Species | Isolated Compound |

| Aegiceras corniculatum | 2-hydroxy-5-ethoxy-3-nonyl-1,4-benzoquinone, 5-O-butyl-embelin, 2,5-dihydroxy-6-methyl-3-pentadecyl-1,4-benzoquinone. nih.govresearchgate.net |

| Iris kumaonensis | 3-[(z)-12'-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone, Irisoquin (A-F). nih.govnih.gov |

| Iris species (various) | 2-methoxy-6-pentadecyl-1,4-benzoquinone. medchemexpress.com |

| Miconia lepidota | 2-methoxy-6-heptyl-1,4-benzoquinone, 2-methoxy-6-pentyl-1,4-benzoquinone (primin). nih.gov |

The microbial world also contributes to the diversity of alkyl-methoxy-benzoquinones. Certain bacteria and fungi have been found to produce these compounds, often as part of their secondary metabolism.

Lactic Acid Bacteria (LAB): Some strains of lactic acid bacteria are capable of transforming glycosylated forms of methoxy-benzoquinones into their more active unglycosylated forms. researchgate.net For example, Lactobacillus zeae has been shown to be effective in producing 2-methoxy-p-benzoquinone (2-MBQ) and 2,6-dimethoxy-p-benzoquinone (2,6-DMBQ) from wheat germ, which contains their glycosides. researchgate.net This bioconversion is facilitated by the β-glucosidase activity of the bacteria. researchgate.net Dietary components like LAB are thought to play a role in modulating gut microbiota and may contribute to reducing the risk of colorectal cancer. nih.gov

Fungi: The biosynthesis of quinones is a known metabolic pathway in various fungi. wikipedia.org These compounds can play a role in biological processes such as electron transfer.

Biosynthesis of Quinone Nuclei and Side Chains

The biosynthesis of alkyl-methoxy-benzoquinones is a complex process involving multiple enzymatic steps, starting from primary metabolic pathways.

The shikimate pathway is a central metabolic route in bacteria, fungi, plants, and algae for the biosynthesis of aromatic amino acids and other aromatic compounds. wikipedia.orgnih.gov This seven-step pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.govfrontiersin.org Chorismate is a critical branch-point intermediate, serving as a precursor for a wide array of secondary metabolites, including quinones. frontiersin.orgresearchgate.netnih.gov

Chorismate can be converted to isochorismate by the enzyme isochorismate synthase. nih.govebi.ac.uk Isochorismate is a key precursor in the biosynthesis of menaquinone (vitamin K2) and phylloquinone (vitamin K1). ebi.ac.ukresearchgate.net In some plants like rice, isochorismate synthase is essential for phylloquinone biosynthesis but not for salicylic (B10762653) acid production. nih.govresearchgate.net The shikimate pathway's intermediates are thus crucial for forming the benzoquinone nucleus.

Several key enzymatic activities are responsible for the structural diversification of the benzoquinone scaffold.

Methyltransferase activity: Methyltransferases are enzymes that catalyze the transfer of a methyl group to their substrates. In the context of benzoquinone biosynthesis, a 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase (UbiE) is involved in the methylation of the quinone ring. genome.jpgenome.jp This enzymatic step is crucial for the formation of the methoxy (B1213986) group characteristic of this class of compounds. Redox-active quinones have also been shown to induce changes in DNA methylation patterns. nih.gov

Quinone reductase activity: Quinone reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), are flavoenzymes that catalyze the two-electron reduction of quinones. nih.gov This reduction is an important detoxification pathway. acs.org The systematic name for this enzyme class is NADPH:quinone oxidoreductase. wikipedia.org There are also NADH-dependent quinone reductases found in the mitochondria of yeast and plants, as well as in aerobic bacteria. microbialtec.com The induction of quinone reductase is considered a biomarker for cancer chemoprevention. acs.orgnih.gov

Methodologies for Natural Product Isolation and Enrichment

The isolation and purification of specific natural products like this compound from complex biological matrices require a systematic approach. The process typically begins with extraction, followed by various chromatographic techniques to separate the target compound. rsc.orgrroij.com

Initial extraction is often performed using solvents of varying polarities, such as maceration, percolation, or Soxhlet extraction. rsc.org More modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency. rsc.orgrroij.com

Following extraction, the crude extract is subjected to purification. Chromatography is a cornerstone of natural product isolation. rroij.com Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed. rsc.orgrroij.com For volatile compounds, gas chromatography (GC) can be used. rsc.org The separation of p-benzoquinone from reaction products can also be achieved by forming and precipitating quinhydrone. google.com The purity and structure of the isolated compound are then confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). rroij.com

Molecular Structural Characterization and Theoretical Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure, determining conformation, and analyzing the mass and fragmentation of 6-Dodecyl-2-methoxy-1,4-benzoquinone.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinone ring, the methoxy (B1213986) group, and the long dodecyl alkyl chain. The two protons on the quinone ring are in different chemical environments and would likely appear as doublets in the aromatic region. The methoxy group protons would present as a sharp singlet, while the dodecyl chain would produce a series of overlapping multiplets, with the terminal methyl group appearing as a distinct triplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~6.0-6.2 | Doublet (d) | Vinyl proton adjacent to the methoxy group. |

| H-5 | ~6.5-6.7 | Doublet (d) | Vinyl proton adjacent to the dodecyl chain. |

| -OCH₃ | ~3.8 | Singlet (s) | Methoxy group protons. |

| -CH₂- (alpha to ring) | ~2.4-2.6 | Triplet (t) | Methylene (B1212753) group directly attached to the quinone. |

| -(CH₂)₁₀- | ~1.2-1.6 | Multiplet (m) | Bulk of the methylene groups in the dodecyl chain. |

This table is predictive and based on analogous structures.

Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of different protons, helping to determine the preferred orientation of the flexible dodecyl chain relative to the quinone ring in solution.

Mass spectrometry is used to determine the exact molecular mass and to deduce structural information from fragmentation patterns. For this compound (C₁₉H₃₀O₃), the expected monoisotopic mass is 306.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 306. The fragmentation pattern would be characterized by cleavages within the long alkyl side chain and the quinone core. iucr.orgrsc.org A prominent fragmentation pathway for long-chain alkanes is the sequential loss of 14 mass units, corresponding to CH₂ groups. iucr.org Another common fragmentation for alkyl-substituted aromatic compounds is benzylic cleavage, which in this case would be cleavage at the bond between the first and second carbon of the dodecyl chain.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 306 | [C₁₉H₃₀O₃]⁺ | Molecular Ion (M⁺) |

| 291 | [C₁₈H₂₇O₃]⁺ | Loss of a methyl radical (•CH₃) |

| 277 | [C₁₇H₂₅O₃]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 167 | [C₈H₇O₃]⁺ | Benzylic cleavage, loss of C₁₁H₂₃ radical |

| 153 | [C₇H₅O₃]⁺ | Cleavage of the entire dodecyl chain |

This table is predictive. The relative abundance of fragments depends on the ionization energy and instrumental conditions.

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. iucr.orgiucr.org The compound crystallizes in the triclinic space group Pī. iucr.org The analysis reveals key details about its molecular geometry, bond lengths, and the arrangement of molecules in the crystal lattice.

The quinone ring itself is essentially planar. The long aliphatic dodecyl chain, however, is not perfectly planar and is slightly rotated away from the plane of the quinone ring. The angle between the mean plane of the quinone ring and the mean plane of the dodecyl chain is 20.8(2)°. iucr.org This torsion is a common feature in similar 2-methoxy-6-alkyl-1,4-benzoquinones. iucr.orgiucr.org

Selected Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | iucr.org |

| Space Group | Pī | iucr.org |

| a (Å) | 5.453 (1) | iucr.org |

| b (Å) | 5.608 (1) | iucr.org |

| c (Å) | 30.129 (2) | iucr.org |

| α (°) | 85.85 (1) | iucr.org |

| β (°) | 88.66 (1) | iucr.org |

| γ (°) | 83.02 (1) | iucr.org |

| Volume (ų) | 912.0 (1) | iucr.org |

| Z | 2 | iucr.org |

| Average C=C bond length (ring) (Å) | 1.337 (4) | iucr.org |

| Average C-C bond length (ring) (Å) | 1.477 (4) | iucr.org |

| Average C=O bond length (ring) (Å) | 1.222 (3) | iucr.org |

| Average C-C bond length (chain) (Å) | 1.515 (5) | iucr.org |

Data from Schmalle, H. W., et al. (1988). iucr.org

Computational Chemistry and Molecular Modeling

Theoretical methods provide a deeper understanding of the electronic properties and intermolecular forces that are not directly observable through experimental techniques.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govacs.org Such calculations, often starting from the experimentally determined X-ray geometry, can optimize the molecular structure and compute various electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For benzoquinones, the LUMO is typically localized on the electron-deficient quinone ring, making it susceptible to nucleophilic attack, a key aspect of its reactivity. The HOMO is often associated with the more electron-rich parts of the molecule, such as the methoxy group. The long dodecyl chain, being an electron-donating group, would slightly raise the energy of the HOMO compared to the unsubstituted 2-methoxy-1,4-benzoquinone. nih.gov

Calculations can also generate an electrostatic potential map, which visually represents the electron density distribution and highlights the electrophilic (positive potential, typically around the carbonyl carbons) and nucleophilic (negative potential, around the carbonyl oxygens) sites of the molecule.

The stability and structure of molecular assemblies in the solid state are governed by a network of non-covalent interactions. wikipedia.orgnih.govmdpi.com Theoretical methods are instrumental in identifying and quantifying these weak forces.

For this compound, the X-ray structure already indicates the presence of C-H···O hydrogen bonds that link molecules into dimers. iucr.orgiucr.org Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to further characterize these and other subtle interactions. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Dynamics

However, a comprehensive search of the current scientific literature reveals a lack of specific studies focused on the molecular dynamics simulations of this compound. While the principles of MD are well-established and applied to a wide range of biological and chemical systems, including other quinone derivatives and molecules with long alkyl chains, dedicated research detailing the conformational dynamics of this particular compound through MD simulations is not presently available. nih.govnih.gov

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Potential Finding | Implication for Conformational Dynamics |

| Dihedral Angle Distribution of Dodecyl Chain | Predominance of anti and gauche conformations. | The dodecyl tail is highly flexible, capable of folding and extending. |

| Root-Mean-Square Deviation (RMSD) of the Benzoquinone Ring | Low RMSD values throughout the simulation. | The quinone head group remains relatively rigid and stable. |

| Radius of Gyration (Rg) of the entire molecule | Fluctuating Rg values, indicating changes in molecular shape. | The molecule can transition between extended and more compact states. |

| Solvent Accessible Surface Area (SASA) | Variations in SASA corresponding to changes in Rg. | The exposure of different parts of the molecule to the solvent changes with its conformation. |

It is important to reiterate that the data presented in Table 1 is hypothetical and serves to illustrate the type of information that would be generated from a molecular dynamics study. Without dedicated research on this compound, a detailed and factual account of its conformational dynamics based on MD simulations cannot be provided at this time. The broader field of quinone chemistry and the application of computational methods continue to be active areas of research. scielo.brresearchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies

Redox Chemistry of 1,4-Benzoquinones

A hallmark of benzoquinones is their ability to undergo reversible reduction, a property central to their biological roles in processes like electron transport and oxidative phosphorylation. researchgate.net This redox activity is fundamental to the chemical profile of 6-Dodecyl-2-methoxy-1,4-benzoquinone.

The redox chemistry of 1,4-benzoquinones involves the acceptance of electrons and protons. The process typically occurs in two sequential one-electron, one-proton steps, or via a single two-electron, two-proton process. mdpi.com

Single-Electron Reduction : The first step is the acceptance of a single electron to form a semiquinone radical anion. mdpi.com This species is often highly colored and can be stabilized by resonance. The presence of substituents on the quinone ring affects the stability of this radical and its reduction potential.

Two-Electron Reduction : The semiquinone radical can accept a second electron to form the hydroquinone (B1673460) dianion. In protic media, these anionic species are readily protonated to yield the corresponding hydroquinone, 6-dodecyl-2-methoxybenzene-1,4-diol.

| Compound | Substituents | Theoretical Reduction Potential (mV) |

|---|---|---|

| 1,4-Benzoquinone (B44022) | None | -530 |

| 2-Methyl-1,4-benzoquinone (Toluquinone) | -CH₃ (weakly donating) | -610 |

| 2-Methoxy-1,4-benzoquinone | -OCH₃ (donating) | -670 |

| 2,5-Dichloro-1,4-benzoquinone | -Cl (withdrawing) | -210 |

Data is illustrative, based on general chemical principles and data for related compounds to show trends. mdpi.com

1,4-Benzoquinones are widely used as moderate oxidizing agents and efficient dehydrogenation reagents in organic synthesis. They can, for instance, oxidize hydroquinones to quinones and are used to regenerate catalysts in certain oxidation cycles. In dehydrogenation reactions, they act as hydrogen acceptors, driving the formation of double bonds in a substrate by converting to their stable hydroquinone form. The presence of the dodecyl and methoxy (B1213986) groups on this compound would modulate its effectiveness in these roles, likely making it a milder oxidant than less substituted or electron-withdrawn quinones. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder Reactions with 2,3-substituted benzoquinones)

Quinones are excellent dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. nih.govgoogle.com For an asymmetrically substituted quinone like this compound, the regioselectivity of the reaction is a key consideration.

The two double bonds in the quinone ring are not electronically equivalent. The C2-C3 double bond is substituted with a methoxy group, making it relatively electron-rich. In contrast, the C5-C6 double bond, bearing the alkyl substituent, is generally the more electron-deficient and sterically accessible site for cycloaddition with electron-rich dienes. nih.gov Therefore, in a typical Diels-Alder reaction, the diene would be expected to add across the C5-C6 positions. The long dodecyl chain at the C6 position would likely exert some steric hindrance, potentially influencing the rate and stereochemical outcome of the cycloaddition. rsc.org

Studies on similarly substituted quinones, such as 2-methoxybenzoquinone, confirm that cycloaddition occurs preferentially at the unsubstituted double bond. rsc.org

| Dienophile | Diene | Major Product Type | Rationale |

|---|---|---|---|

| 2-Methoxy-1,4-benzoquinone | Isoprene | Addition at C5-C6 | Electronic effect of methoxy group deactivates the C2-C3 bond. rsc.org |

| 2-Alkyl-1,4-benzoquinone | Cyclopentadiene | Addition at C5-C6 | Alkyl group is less deactivating than methoxy; electronics and sterics favor C5-C6 addition. |

| This compound (Predicted) | Generic Diene | Addition at C5-C6 | Strong deactivating effect of the methoxy group and steric bulk of the dodecyl group favor reaction at the less substituted bond. |

Chemical Interactions with Other Compounds

The hydroquinone form of this compound is expected to be an effective radical scavenger. Phenolic compounds, including hydroquinones, can donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance, which makes the initial hydrogen atom transfer thermodynamically favorable.

The antioxidant activity is enhanced by electron-donating groups on the aromatic ring. nih.gov The methoxy group in the 2-position of the corresponding hydroquinone would increase its radical scavenging potency. The long dodecyl chain would significantly increase the lipophilicity of the molecule, likely causing it to preferentially partition into lipid phases, where it could act as an effective antioxidant to inhibit lipid peroxidation. Studies on hydroxylated derivatives of dimethoxy-1,4-benzoquinone have confirmed that such compounds are potent radical scavengers. nih.govnih.gov

As electron-deficient systems, quinones can act as electron acceptors to form charge-transfer (CT) complexes with electron-rich donor molecules, such as aromatic hydrocarbons or amines. rsc.orgnih.gov These complexes typically exhibit a new, characteristic absorption band in the UV-visible spectrum. The formation of a CT complex arises from a weak electronic interaction where an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor quinone.

The stability and the energy of the CT transition are dependent on the electron affinity of the quinone. Electron-donating substituents like the methoxy and dodecyl groups in this compound would decrease its electron affinity compared to unsubstituted benzoquinone. This would generally lead to the formation of less stable CT complexes with higher energy (blue-shifted) absorption bands when paired with the same electron donor. rsc.org

Reaction Kinetics and Thermodynamic Studies

Due to a lack of specific experimental data for the reaction kinetics and thermodynamics of this compound in the available scientific literature, this section will discuss the expected reactivity based on structurally analogous compounds. The reactivity of this compound is primarily dictated by its two main structural features: the methoxy-substituted benzoquinone ring and the long dodecyl side chain. The benzoquinone moiety is a well-known redox-active group capable of undergoing one- or two-electron reduction to form the corresponding semiquinone and hydroquinone. The presence of the electron-donating methoxy group and the alkyl chain influences the redox potential of the quinone ring.

Kinetic studies on analogous compounds, such as coenzyme Q (ubiquinone) and its derivatives, provide valuable insights into the potential behavior of this compound in biological and chemical systems. For instance, the reduction of coenzyme Q analogs by mitochondrial complex I (NADH:ubiquinone oxidoreductase) has been studied in detail. nih.gov These studies reveal that the length of the alkyl side chain can significantly impact the kinetics of the enzymatic reaction.

Research on the reduction kinetics of various coenzyme Q analogs by NADH:ubiquinone oxidoreductase in bovine heart mitochondrial membranes has shown that water-soluble homologs are effective substrates. nih.gov The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are key indicators of enzyme-substrate interaction and catalytic efficiency. While data for this compound is not available, the table below presents kinetic data for the reduction of related ubiquinone analogs, which highlights the influence of the side chain on the reaction kinetics. The kinetics of the NADH-CoQ reductase were found to follow a ping-pong mechanism. nih.gov

Interactive Data Table: Kinetic Parameters for the Reduction of Coenzyme Q Analogs by Complex I

| Compound | Km (µM) | Relative Vmax (%) |

| Coenzyme Q1 | ~20 | 100 |

| Coenzyme Q2 | Not specified | Lower than CoQ1 |

| 6-Pentylubiquinone | Not specified | High |

| 6-Decylubiquinone | Not specified | High |

| Coenzyme Q10 (endogenous) | - | - |

This data is for analogous compounds and not this compound. The data is sourced from studies on bovine heart submitochondrial particles. nih.gov

From a thermodynamic perspective, the redox reactions of quinones are central. The standard reduction potential (E°) is a key thermodynamic parameter that quantifies the tendency of the quinone to accept electrons. The electron-donating nature of the methoxy and alkyl groups on the benzoquinone ring of this compound is expected to lower its reduction potential compared to unsubstituted 1,4-benzoquinone. Thermodynamic studies on 1,4-benzoquinones have been conducted to determine properties such as enthalpies of combustion and formation. researchgate.net For example, the standard molar enthalpy of formation for 2-methyl-1,4-benzoquinone in the crystalline state has been determined. While this compound differs from the subject of this article, this data provides a thermodynamic reference point for a substituted benzoquinone.

Interactive Data Table: Thermodynamic Data for 2-Methyl-1,4-benzoquinone

| Thermodynamic Property | Value (kJ/mol) |

| Standard molar enthalpy of combustion, ΔcH°(cr) | -3365.5 ± 0.8 |

| Standard molar enthalpy of formation, ΔfH°(cr) | -244.2 ± 1.3 |

This data is for an analogous compound, 2-methyl-1,4-benzoquinone, and not this compound. The data is sourced from calorimetric studies. researchgate.net

The long dodecyl chain of this compound introduces significant hydrophobicity to the molecule. This property will strongly influence its partitioning in multiphase systems and its interaction with biological membranes, which in turn affects the thermodynamics and kinetics of its reactions in such environments. Theoretical studies on the influence of methoxy groups on reaction kinetics in other systems, such as the gas-phase elimination reactions of methoxyalkyl chlorides, have also been performed, providing insights into the electronic effects of the methoxy substituent. researchgate.net

Investigations of Molecular Interactions and Cellular Processes in Vitro Models

Modulation of Specific Enzyme Activities

The 1,4-benzoquinone (B44022) scaffold is a common feature in molecules that interact with various enzymes. The following sections detail the known in vitro enzymatic interactions of compounds related to 6-Dodecyl-2-methoxy-1,4-benzoquinone.

In vitro Inhibition Studies of Quinone Reductases

Quinone reductases are a family of enzymes that catalyze the two-electron reduction of quinones to hydroquinones, a process that can have both detoxification and bioactivation implications. nih.gov These enzymes are known to act on a variety of methoxylated quinones. nih.gov The reduction of these quinones is part of the metabolic pathway for certain aromatic compounds. nih.gov

While direct inhibitory studies on this compound are not extensively documented in publicly available research, the general class of 1,4-benzoquinones has been studied. For instance, 1,4-benzoquinone reductase from Phanerochaete chrysosporium is known to be competitively inhibited by compounds such as dicumarol (B607108) and Cibacron blue with respect to the cofactor NADH. nih.gov

Table 1: Known Inhibitors of 1,4-Benzoquinone Reductase

| Inhibitor | Type of Inhibition | Reference |

| Dicumarol | Competitive (with respect to NADH) | nih.gov |

| Cibacron Blue | Competitive (with respect to NADH) | nih.gov |

It is plausible that this compound could also act as a substrate or inhibitor for quinone reductases, a hypothesis that warrants further specific investigation.

Molecular Interactions with Lipoxygenase Enzymes

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. The 1,4-benzoquinone moiety is a well-recognized feature of many 5-lipoxygenase (5-LOX) inhibitors. nih.gov

Although direct studies on this compound are limited, research on other 1,4-benzoquinone derivatives provides insight into the potential mechanism of action. For example, the novel 1,4-benzoquinone derivative RF-Id has been shown to be a potent inhibitor of 5-LOX. nih.gov Mechanistic studies suggest that RF-Id inhibits the enzyme in a non-redox manner by forming specific molecular interactions within the active site of 5-LOX. nih.gov The reduced hydroquinone (B1673460) form of RF-Id was found to be an even more potent inhibitor, forming more stable interactions within the enzyme's substrate-binding site. nih.gov This suggests that the redox state of the benzoquinone is crucial for its inhibitory activity.

Effects on Thromboxane (B8750289) A2 Synthetase

Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its synthesis is a target for anti-thrombotic therapies. nih.gov Thromboxane A2 synthase is the enzyme responsible for its production. nih.gov

Table 2: Inhibitory Activity of a Benzoquinone Derivative on Thromboxane A2 Synthase

| Compound | Target Enzyme | IC50 (M) in human blood | Reference |

| 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (B1214436) (CV-6504) | Thromboxane A2 Synthase | 3.3 x 10-7 | nih.gov |

Cellular Pathway Interrogation in in vitro Cell Lines

The effects of quinone-containing compounds extend to the modulation of fundamental cellular processes such as the cell cycle and the generation of reactive oxygen species.

Cellular Cycle Progression Modulation (e.g., G0-G1 phase arrest)

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Some methoxyphenyl compounds have been shown to induce cell cycle arrest.

While there is no specific data on this compound, a related compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), has been shown to induce G0/G1 phase arrest in HT-29 human colon adenocarcinoma cells in a time-dependent manner. semanticscholar.orgmdpi.com After 72 hours of treatment with 25 µg/mL of DMHE, the percentage of cells in the G0/G1 phase increased to 73.06%. semanticscholar.org Another compound, 2-Methoxy-4-vinylphenol (2M4VP), was found to induce a G1 arrest in NIH 3T3 cells by inhibiting the hyper-phosphorylation of the retinoblastoma protein (Rb). nih.gov This was achieved by decreasing the expression of cyclin D1 and cyclin E, and inhibiting the kinase activities of CDK4 and CDK2. nih.gov

These findings suggest that the methoxyphenyl moiety may play a role in modulating cell cycle progression, and it is conceivable that this compound could exhibit similar properties.

Mechanisms of Reactive Oxygen Species (ROS) Generation in Cell Lines

Reactive oxygen species are chemically reactive molecules containing oxygen that can damage cellular components. Many quinone-containing compounds are known to induce the production of ROS, which can be a mechanism for their anticancer activity. nih.gov

The generation of ROS by quinones often occurs through a process called redox cycling. In this process, the quinone is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can repeat, leading to the accumulation of ROS and subsequent oxidative stress within the cell.

Mitochondria are a primary site of ROS generation, particularly at complexes I and III of the electron transport chain. nih.gov While specific studies on this compound are lacking, it is plausible that its quinone structure could facilitate ROS production through similar mitochondrial or enzymatic pathways in various cell lines.

Autophagy Induction and Related Signaling Cascades (e.g., PI3K/AKT/mTOR pathway, LC3, Beclin-1, P62 expression)

Recent in vitro studies have demonstrated that this compound, also referred to as DMDD, is a potent inducer of autophagy in human cholangiocarcinoma (CCA) QBC939 cells. nih.govamegroups.org The mechanism underlying this effect is closely linked to the downregulation of the PI3K/AKT/mTOR signaling pathway. nih.govamegroups.org The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. usc.edu.au

Experimental evidence shows that treatment of QBC939 cells with this compound leads to a dose-dependent decrease in the protein expression of key components of this pathway, namely PI3K, AKT, and mTOR. nih.gov This inhibition of the PI3K/AKT/mTOR cascade initiates the autophagic process.

The induction of autophagy by this compound is further substantiated by the observed changes in the expression levels of essential autophagy-related proteins. nih.gov Western blot analysis of QBC939 cells treated with this compound revealed a significant increase in the ratio of microtubule-associated protein 1 light chain 3 beta II (LC3-II) to LC3-I. nih.gov The conversion of the cytosolic form LC3-I to the autophagosome-bound form LC3-II is a hallmark of autophagy activation.

Furthermore, the expression of Beclin-1, a protein critical for the initiation of autophagosome formation, was also found to be upregulated following treatment with the compound. nih.gov Conversely, the expression of p62/SQSTM1, a protein that is selectively degraded during autophagy, was also noted to increase in one study, which can sometimes occur under conditions of autophagy induction, although it is more commonly expected to decrease with efficient autophagic flux. nih.gov

The collective findings from these studies strongly indicate that this compound effectively induces autophagy in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway and altering the expression of key autophagic marker proteins.

Table 1: Effect of this compound on Autophagy-Related Protein Expression in QBC939 cells

| Protein | Change in Expression | Role in Autophagy |

| PI3K | Decreased | Inhibits autophagy when active |

| AKT | Decreased | Inhibits autophagy when active |

| mTOR | Decreased | Inhibits autophagy when active |

| LC3-II/LC3-I Ratio | Increased | Marker of autophagosome formation |

| Beclin-1 | Increased | Essential for autophagy initiation |

| p62 | Increased | Autophagy substrate |

Structure-Mechanism Relationships for Molecular Target Engagement

Influence of Alkyl Chain Length and Substitution Patterns on Interaction Profiles

The molecular structure of this compound, particularly its long alkyl chain, is a critical determinant of its biological activity. The dodecyl group, a twelve-carbon alkyl chain, significantly influences the compound's hydrophobicity, which in turn affects its ability to traverse cellular membranes and interact with molecular targets.

While direct structure-activity relationship (SAR) studies specifically for this compound are not extensively documented in the reviewed literature, the general principles of how alkyl chain length affects the biological activity of similar compounds are well-established. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16) exhibited the most potent bactericidal effects. chemrxiv.org This suggests that an optimal alkyl chain length exists for maximizing interaction with biological targets.

Similarly, studies on cannabimimetic indoles have shown that an alkyl chain of at least three carbons is necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group resulted in a significant decrease in binding affinity. nih.gov In the context of benzalkonium chloride homologs, the C14 alkyl chain was found to cause the greatest corneal impairment compared to C12 and C16 chains, indicating that chain length directly impacts cytotoxicity. nih.gov

Table 2: General Influence of Alkyl Chain Length on Biological Activity from Related Compound Classes

| Compound Class | Optimal Alkyl Chain Length for Activity | Observation |

| N-Alkylmorpholine Derivatives | C12-C16 | Highest bactericidal effects chemrxiv.org |

| Cannabimimetic Indoles | C5 | Optimal binding to cannabinoid receptors nih.gov |

| Benzalkonium Chloride Homologs | C14 | Greatest corneal toxicity nih.gov |

Stereochemical Considerations in Molecular Recognition

The concept of stereochemistry is fundamental to understanding how a molecule interacts with its biological targets, as enzymes and receptors are chiral environments that can differentiate between stereoisomers. While the available literature does not provide specific studies on the stereochemical aspects of this compound, general principles of molecular recognition in benzoquinone-containing structures can be considered.

For a molecule to exhibit stereoisomerism, it must possess a chiral center or other elements of chirality, such as axial or planar chirality. In the case of this compound, the core structure itself is achiral. However, reactions involving the benzoquinone ring can lead to the formation of chiral centers. For example, the addition of nucleophiles to the benzoquinone ring can create stereogenic centers, and the stereochemical outcome of such reactions can be influenced by various factors, including the nature of the reactants and the reaction conditions. researchgate.net

The importance of stereochemistry in molecular recognition is highlighted in studies of other complex molecules where specific stereoisomers exhibit markedly different biological activities. This is because the precise three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the binding site of a protein, much like a key fits into a lock. Even subtle differences in the spatial orientation of functional groups can lead to significant changes in binding affinity and, consequently, biological effect.

While there are no specific reports on the stereoisomers of this compound, it is a crucial consideration for any future drug development based on this scaffold. The synthesis of chiral derivatives and the subsequent evaluation of their individual biological activities would be necessary to fully elucidate the structure-activity relationship and to identify the most potent and selective stereoisomer for a given molecular target.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 6-Dodecyl-2-methoxy-1,4-benzoquinone, providing the necessary separation from interfering substances prior to detection. Both high-performance liquid chromatography and gas chromatography have been effectively utilized for the analysis of similar benzoquinone derivatives.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The methodology can be adapted from established methods for similar benzoquinones, such as 2,6-dimethoxy-1,4-benzoquinone (B191094). A reversed-phase HPLC system is typically employed, offering excellent separation capabilities.

For the analysis of a related compound, 2,6-dimethoxy-1,4-benzoquinone, a TSK-gel ODS-80Ts column (5 μm, 4.6 × 250 mm) has been used successfully. koreascience.kr The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727), and an aqueous solution, such as 5% acetic acid in water, in a specific ratio (e.g., 24:76, v/v). koreascience.kr A constant flow rate, typically around 1 mL/min, is maintained. Detection is commonly performed using a UV-Vis detector, with the wavelength set to the absorption maximum of the analyte. For 2,6-dimethoxy-1,4-benzoquinone, quantitative detection is achieved at 289 nm. koreascience.kr

Method validation for such analyses typically includes assessment of linearity, precision (intraday and interday), accuracy, specificity, and sensitivity. For the analysis of 2,6-dimethoxy-1,4-benzoquinone, the method has shown good linearity with a correlation coefficient (R²) of ≥ 0.9999 over a concentration range of 9.75 - 156.00 μg/mL. koreascience.kr The limit of detection (LOD) and limit of quantification (LOQ) for this related compound were found to be 0.97 and 3.90 μg/mL, respectively. koreascience.kr High recoveries, in the range of 99.5 - 103.6%, and low relative standard deviations (RSD) for repeatability and reproducibility (less than 2% and 5%, respectively) have been achieved, demonstrating the robustness of the method. koreascience.kr While these parameters are for a related compound, they provide a strong basis for the development of a validated HPLC method for this compound.

Table 1: Exemplary HPLC Method Parameters for a Related Benzoquinone Derivative

| Parameter | Value |

|---|---|

| Column | TSK-gel ODS-80Ts (5 μm, 4.6 × 250 mm) |

| Mobile Phase | Methanol : 5% Acetic Acid in Water (24:76, v/v) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 289 nm |

| Linearity (R²) | ≥ 0.9999 |

| LOD | 0.97 μg/mL |

| LOQ | 3.90 μg/mL |

| Recovery | 99.5 - 103.6% |

Data based on the analysis of 2,6-dimethoxy-1,4-benzoquinone. koreascience.kr

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization to a more volatile form is a necessary prerequisite. While specific derivatization methods for this compound are not widely reported, techniques used for other long-chain alkylphenols can be adapted. For instance, derivatization with pentafluorobenzoyl chloride has been successfully used for the GC-mass spectrometry (GC-MS) analysis of alkylphenols. nih.gov This approach converts the phenolic hydroxyl group (in the reduced hydroquinone (B1673460) form) into a less polar and more volatile ester.

The analysis of very-long-chain fatty acids (VLCFAs) by GC-MS also provides a relevant methodological framework, which involves hydrolysis, extraction, and derivatization to form methyl esters. nih.gov For this compound, a similar strategy involving reduction to the hydroquinone followed by derivatization of the hydroxyl groups could be employed.

The GC-MS analysis provides not only quantitative data but also structural information through the mass spectrum of the derivatized analyte. The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase. The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Spectrometric Detection Methods

Spectrometric techniques are invaluable for both the quantification and qualitative characterization of this compound, providing insights into its concentration and electronic properties.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and widely used method for determining the concentration of benzoquinones in solution. These compounds exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. For instance, a neutral aqueous solution of the related compound 2,6-dimethoxy-1,4-benzoquinone displays two distinct absorption bands at 289 nm and 392 nm. researchgate.net Similarly, 1,4-benzoquinone (B44022) shows characteristic absorption peaks that can be used for its quantification. researchgate.netconicet.gov.ar

The concentration of this compound can be determined by measuring the absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This requires the prior determination of the molar absorptivity (ε) of the compound at a specific wavelength. The presence of the methoxy (B1213986) and dodecyl substituents on the benzoquinone ring will influence the exact position and intensity of the absorption bands.

Table 2: Characteristic UV-Vis Absorption Bands of Related Benzoquinones

| Compound | Solvent/Conditions | Absorption Maxima (λmax) |

|---|---|---|

| 2,6-dimethoxy-1,4-benzoquinone | Neutral aqueous solution | 289 nm, 392 nm researchgate.net |

| 1,4-benzoquinone | Aqueous solution | ~245 nm, ~280 nm researchgate.netconicet.gov.ar |

| 1,4-benzoquinone | Alkaline medium | 247 nm, 303 nm, ~503 nm |

The spectral data for this compound is expected to be similar but influenced by its specific substitution pattern.

Fluorescence Spectroscopy and Quenching Phenomena

While benzoquinones themselves are generally non-fluorescent or weakly fluorescent, their interaction with fluorescent molecules can be studied using fluorescence spectroscopy. A key phenomenon in this context is fluorescence quenching, where the benzoquinone acts as a quencher, decreasing the fluorescence intensity of a nearby fluorophore. This process can occur through various mechanisms, including Förster resonance energy transfer (FRET) or electron transfer.

The quenching efficiency can provide information about the proximity and interaction between the benzoquinone and the fluorophore. In biological systems, for example, quinones can quench the fluorescence of chlorophyll. The study of such quenching phenomena can reveal details about the binding affinity and accessibility of the quinone to specific sites within a macromolecular complex. The quenching process is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

Electrochemical Characterization Methods

Electrochemical methods are particularly well-suited for characterizing the redox properties of this compound. The quinone/hydroquinone couple is electrochemically reversible, allowing for the precise measurement of its redox potential.

Cyclic voltammetry (CV) is a powerful technique for this purpose. In a typical CV experiment, the potential is swept linearly to a certain value and then reversed. The resulting voltammogram provides information about the redox potentials and the kinetics of the electron transfer reactions. For 1,4-benzoquinone, the electrochemical behavior has been studied on various electrode surfaces, including modified gold electrodes. researchgate.net

The redox potential is a critical parameter that reflects the thermodynamic tendency of the compound to accept or donate electrons. It is influenced by the substituents on the benzoquinone ring. Electron-donating groups, such as methoxy and alkyl chains, are expected to lower the redox potential, making the compound easier to oxidize (in its hydroquinone form) and harder to reduce. Theoretical studies using density functional theory (DFT) have been employed to predict the redox potentials of various benzoquinone derivatives, showing good correlation with experimental values. rsc.org The measurement of the redox potential of this compound can provide valuable insights into its potential role in electron transport chains and other redox processes.

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a cornerstone of reliable quantitative analysis, aiming to isolate this compound from complex matrices, minimize interferences, and enhance detection sensitivity. The choice of technique is heavily dependent on the nature of the sample matrix, which can range from industrial oils and polymers to environmental samples.

Due to the compound's long dodecyl chain, it exhibits significant lipophilicity. Therefore, sample preparation strategies often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate it from more polar or highly complex matrix components. For instance, in a matrix such as an industrial lubricant, dilution with a non-polar solvent like hexane (B92381), followed by extraction with a more polar solvent like acetonitrile (B52724) or methanol, could be an initial step.

For more complex matrices, SPE offers a more selective cleanup. A normal-phase SPE cartridge (e.g., silica (B1680970) or diol) could be employed, where the sample is loaded in a non-polar solvent. The less polar matrix components can be washed away, and the slightly more polar benzoquinone can then be eluted with a solvent of intermediate polarity. Conversely, a reversed-phase SPE cartridge (e.g., C18) could be used where the compound is retained from a more polar loading solvent, and interferences are washed away with a polar solvent before eluting the target analyte with a non-polar solvent.

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability for high-performance liquid chromatography (HPLC). While specific derivatization methods for this compound are not extensively documented in publicly available literature, strategies used for other quinones can be adapted.

Pre-Column Derivatization:

This approach involves reacting the analyte before its introduction into the analytical instrument. For quinones, derivatization often targets the carbonyl groups to improve chromatographic behavior or detection sensitivity.

Reductive Derivatization: The benzoquinone moiety can be reduced to the corresponding hydroquinone. This can be advantageous for several reasons. The resulting hydroquinone may be more amenable to certain chromatographic separations or subsequent derivatization steps.

Derivatization for Enhanced Detection: For HPLC with fluorescence detection, a derivatizing agent that introduces a fluorescent tag can be used. While the native benzoquinone structure is not strongly fluorescent, its hydroquinone form or adducts with specific reagents could be.

A hypothetical pre-column derivatization strategy for GC-MS analysis could involve the reduction of the quinone to a hydroquinone, followed by silylation of the hydroxyl groups to increase volatility and thermal stability.

Post-Column Derivatization:

In this technique, the derivatization reaction occurs after the analyte has been separated by the chromatographic column and before it reaches the detector. This can be particularly useful for analytes that are not stable under pre-column derivatization conditions.

A notable post-column technique for quinones involves online ultraviolet (UV) irradiation. nih.gov The separated quinone is passed through a photoreactor, which can generate species like hydrogen peroxide or fluorescent products that are then detected with high sensitivity by chemiluminescence or fluorescence detectors. nih.govmdpi.com This approach offers selectivity as only compounds that undergo the photochemical reaction will produce a signal. nih.gov

Table 1: Illustrative Derivatization Strategies for this compound Analysis

| Strategy | Technique | Reagent/Method | Purpose | Detection Method |

| Pre-Column | Reductive Silylation | 1. Sodium borohydride2. BSTFA | Increase volatility and thermal stability | GC-MS |

| Pre-Column | Fluorescent Tagging | Dansyl hydrazine | Enhance detection sensitivity | HPLC-Fluorescence |

| Post-Column | Photochemical Reaction | UV Irradiation (254 nm) | Generate detectable species | HPLC-Chemiluminescence/Fluorescence |

The analysis of this compound in non-biological/cellular samples, such as industrial formulations or environmental extracts, is susceptible to matrix effects. These effects, which can cause ion suppression or enhancement in mass spectrometry-based methods or baseline disturbances in UV detection, arise from co-eluting compounds from the sample matrix. nih.gov

Matrix Effects:

Given the lipophilic nature of this compound, it is often analyzed using reversed-phase HPLC coupled with mass spectrometry (LC-MS). In such analyses, co-eluting non-polar compounds from matrices like oils or plastics can significantly impact the ionization efficiency of the target analyte in the MS source, leading to inaccurate quantification.

To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: As discussed, rigorous sample preparation using SPE can remove a significant portion of interfering matrix components.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to compensate for systematic errors caused by the matrix.

Use of Internal Standards: An isotopically labeled version of this compound would be the ideal internal standard, as it would co-elute and experience similar matrix effects. If unavailable, a structurally similar compound with a different mass can be used.

Method Validation:

A comprehensive method validation is crucial to demonstrate that the analytical procedure is fit for its intended purpose. For the quantification of this compound in non-biological samples, validation should be performed in accordance with recognized guidelines (e.g., ICH, FDA, or equivalent).

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically evaluated by analyzing blank matrix samples and spiked samples.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) at different levels within the range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Hypothetical Method Validation Parameters for LC-MS/MS Quantification of this compound in an Industrial Oil Matrix

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |

| Precision (RSD %) | ≤ 15% | ≤ 8.7% |

| LOD | - | 0.2 ng/mL |

| LOQ | - | 1.0 ng/mL |

| Specificity | No significant interference at the retention time of the analyte | Pass |

| Robustness | No significant impact on results from minor variations in mobile phase composition and flow rate | Pass |

Future Directions in Research on 6 Dodecyl 2 Methoxy 1,4 Benzoquinone and Analogues

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 6-Dodecyl-2-methoxy-1,4-benzoquinone and its analogues lies in the development of more efficient, selective, and environmentally benign methodologies. Current synthetic strategies for similar benzoquinones often involve multi-step processes. nih.govyoutube.com A key area for future research will be the adoption of modern synthetic strategies to improve these routes.

Future synthetic research should focus on:

Direct C-H Functionalization: Developing methods for the direct introduction of the dodecyl chain onto the methoxy-benzoquinone scaffold would represent a significant leap in efficiency. Late-stage C-H functionalization has been successfully applied to other quinone scaffolds, offering a concise route to natural products and their derivatives. nih.gov

Biocatalysis and Green Chemistry: Employing enzymes or whole-cell systems for key transformation steps, such as hydroxylation, methylation, or alkylation, could offer high selectivity and reduce the reliance on hazardous reagents. The use of greener solvents and reaction conditions will also be a critical aspect. acs.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis could enhance reaction control, improve safety, and allow for easier scalability. This is particularly relevant for potentially hazardous oxidation or nitration reactions that can be managed more effectively in microreactors.

Below is a table outlining potential future synthetic strategies compared to traditional methods.

| Synthetic Aspect | Traditional Methods | Future Directions & Innovations | Potential Advantages |

| Alkyl Chain Introduction | Friedel-Crafts acylation followed by reduction. | Direct C-H alkylation, Grignard reaction with halogenated quinones. | Fewer steps, improved atom economy. |

| Oxygenation/Hydroxylation | Oxidation of hydroquinones using stoichiometric oxidants (e.g., chromates). youtube.com | Catalytic aerobic oxidation, enzymatic hydroxylation. | Use of air as oxidant, reduced heavy metal waste. |

| Methoxylation | Nucleophilic addition of methanol (B129727) to a quinone, sometimes with metal catalysts. researchgate.net | Palladium-catalyzed cross-coupling reactions, electrochemical synthesis. | Milder reaction conditions, higher yields, and selectivity. |

| Overall Process | Multi-step batch processing. | Convergent synthesis in continuous flow reactors. | Increased safety, easier scale-up, better process control. |

Elucidation of Unexplored Biosynthetic and Metabolic Pathways

While the general pathways for some quinones like plastoquinone-9 are known, the specific biosynthetic routes for long-chain alkylated benzoquinones such as this compound are not fully understood. researchgate.net Similarly, how these compounds are metabolized in various organisms is a critical area for future investigation.

Key research questions to address include:

Precursor Molecules: Identifying the primary metabolites that serve as the building blocks for the benzoquinone ring and the dodecyl side chain in organisms that produce these compounds.

Enzymatic Machinery: Characterizing the specific enzymes—such as polyketide synthases, prenyltransferases, methyltransferases, and oxidoreductases—responsible for assembling the final structure. Gene network reconstruction and functional genomics will be powerful tools in this endeavor. researchgate.net

Metabolic Fate: Investigating the metabolic transformations of this compound in biological systems. This includes identifying phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites. The one-electron reduction of quinones by enzymes like NADPH-cytochrome P-450 reductase can lead to the generation of reactive oxygen species, a key aspect of their biological activity and metabolism. nih.gov The role of enzymes like DT-diaphorase in two-electron reduction as a detoxification pathway also warrants investigation. nih.gov

Integration of Advanced Computational Studies for Predictive Modeling of Chemical Behavior

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental work and accelerating discovery. High-throughput virtual screening (HTVS) and quantitative structure-activity relationship (QSAR) modeling are becoming indispensable in chemical research. researchgate.netnih.gov

Future computational efforts should be directed towards:

Predicting Physicochemical Properties: Using density functional theory (DFT) and other methods to accurately predict redox potentials, solubility, and lipophilicity (LogP), which are crucial for applications ranging from materials science to pharmacology. researchgate.net

Modeling Reaction Mechanisms: Simulating potential synthetic and metabolic pathways to understand transition states, reaction kinetics, and predict the most likely products.

Virtual Screening for Biological Activity: Docking this compound and a virtual library of its analogues against various protein targets to predict binding affinities and identify potential biological activities. researchgate.netnih.gov This can help prioritize which compounds to synthesize and test experimentally.

The table below summarizes key parameters that can be modeled computationally.

| Computational Model | Property/Behavior Predicted | Relevance |

| QSAR | Biological activity (e.g., cytotoxicity, enzyme inhibition) based on molecular descriptors. | Prioritizing synthesis of analogues with enhanced activity. |

| Molecular Docking | Binding mode and affinity to specific protein targets (e.g., enzymes, receptors). nih.gov | Identifying potential mechanisms of action. |

| DFT Calculations | Redox potential, electron distribution, reaction energetics. researchgate.net | Understanding electrochemical properties and reactivity. |

| PBPK Modeling | Absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov | Predicting the pharmacokinetic profile of the compound in a biological system. |

Identification of Novel Molecular Targets and Mechanistic Insights into Compound-Target Interactions

A significant area of future research is to move beyond generalized activities and identify the specific molecular targets of this compound and its analogues. The quinone moiety is known to be redox-active and can interact with biological systems through various mechanisms, including the generation of reactive oxygen species (ROS) and covalent modification of proteins. rug.nlnih.gov

Future research should aim to:

Uncover Specific Protein Targets: Utilize chemoproteomics approaches, such as activity-based protein profiling (ABPP), to identify specific proteins that covalently interact with the compound in a cellular context.

Elucidate Mechanisms of Action: Investigate how the compound modulates the function of its identified targets. For example, some benzoquinones are known to inhibit enzymes like topoisomerase IIα by interacting with their ATPase domain. nih.gov Another study showed that 1,4-benzoquinone (B44022) can inhibit the protein tyrosine phosphatase PTPN2 by forming a covalent adduct at the catalytic cysteine residue. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogues with variations in the alkyl chain length, and the position and nature of substituents on the quinone ring. Testing these analogues will provide detailed insights into the structural requirements for specific biological activities. nih.gov

Innovation in High-Throughput Analytical and Structural Characterization Techniques

Advancements in analytical chemistry are crucial for supporting all facets of research on this compound, from synthesis to biological studies. High-throughput screening (HTS) allows for the rapid testing of millions of chemical or biological assays, which is essential for discovering active compounds from large libraries. wikipedia.orgnih.gov

Future directions in this area include:

High-Throughput Screening (HTS) Assays: Developing and adapting robust HTS assays to screen libraries of analogues for specific biological activities, such as enzyme inhibition or cytotoxicity. rug.nlnih.gov It is important to be mindful of the potential for quinones to act as pan-assay interference compounds (PAINS) in HTS. rug.nl

Advanced Mass Spectrometry: Employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for the sensitive detection and quantification of the compound and its metabolites in complex biological matrices.